2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one
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Overview
Description
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethylisoquinolin-1(2H)-one: Lacks the trifluoroethyl group, resulting in different chemical properties.
2-(2,2,2-Trifluoroethyl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
59321-17-4 |
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Molecular Formula |
C11H8F3NO |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)isoquinolin-1-one |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)7-15-6-5-8-3-1-2-4-9(8)10(15)16/h1-6H,7H2 |
InChI Key |
VIHSWCMZTVCRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(F)(F)F |
Origin of Product |
United States |
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